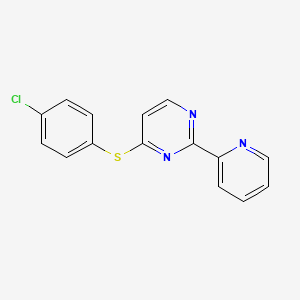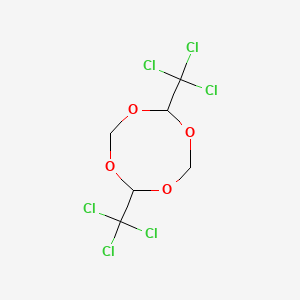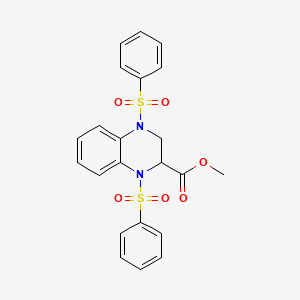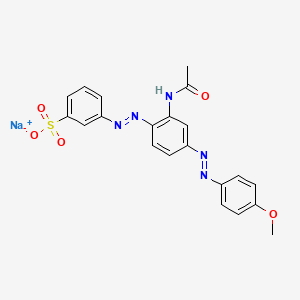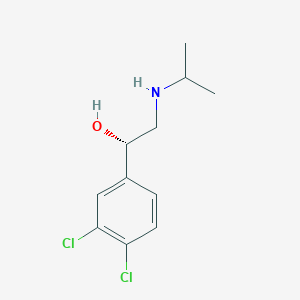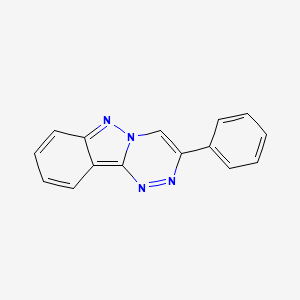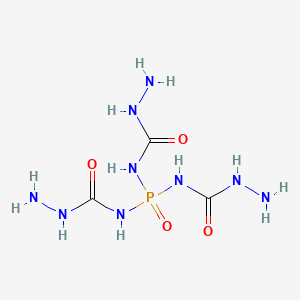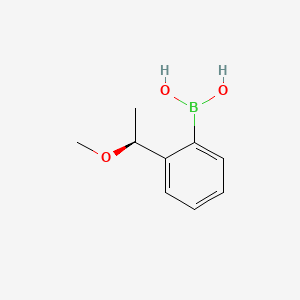
1-(5'-(L-Citrullyamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the sugar moiety and the amino acid derivative. The sugar moiety, alpha-L-talofuranosyluronic acid, can be synthesized from L-talose through a series of oxidation and protection-deprotection steps. The L-citrullyamino group is introduced via a coupling reaction with L-citrulline.
The final step involves the coupling of the modified sugar with uracil. This is typically achieved through a glycosylation reaction, where the sugar moiety is activated and then reacted with uracil under acidic or basic conditions, depending on the specific protecting groups used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: The compound can be reduced to modify the uronic acid group or the uracil base.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different uronic acid derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It may have therapeutic potential due to its ability to interact with biological molecules and pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as biocompatibility or enhanced stability.
Wirkmechanismus
The mechanism of action of 1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with various molecular targets. The uracil base can interact with nucleic acids, potentially affecting DNA and RNA processes. The L-citrullyamino group can participate in biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s overall structure allows it to engage in multiple interactions, making it a versatile molecule in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Citrulline: An amino acid involved in the urea cycle, known for its role in nitric oxide production and vasodilation.
Uracil: A nucleobase found in RNA, essential for genetic coding and protein synthesis.
Alpha-L-talofuranosyluronic acid:
Uniqueness
1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its combination of these components, which allows it to participate in a wide range of chemical and biological processes. Its structure provides a unique platform for studying interactions between amino acids, sugars, and nucleobases, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
93806-81-6 |
|---|---|
Molekularformel |
C16H24N6O9 |
Molekulargewicht |
444.40 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8+,9-,10+,11+,13+/m0/s1 |
InChI-Schlüssel |
CBYNLXDCLVCZJB-LKSFVTHDSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



